molecular formula C12H13NO3 B3204047 Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester CAS No. 1026891-74-6

Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester

Cat. No. B3204047
M. Wt: 219.24 g/mol
InChI Key: OGYYWFFUARJZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester” is a chemical compound with the molecular formula C12H13NO3 . It is also known by other synonyms such as “ethyl(indol-4-yloxy)acetate” and "ethyl 2-(1H-indol-4-yloxy)acetate" .


Molecular Structure Analysis

The molecular structure of “Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester” is determined by its molecular formula, C12H13NO3 . This indicates that the molecule is composed of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester” include its molecular weight, which is 219.24 . Other properties such as melting point, boiling point, and density were not available in the search results.

properties

IUPAC Name

ethyl 2-(1H-indol-4-yloxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-15-12(14)8-16-11-5-3-4-10-9(11)6-7-13-10/h3-7,13H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYYWFFUARJZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester
Reactant of Route 3
Reactant of Route 3
Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester
Reactant of Route 4
Reactant of Route 4
Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester
Reactant of Route 5
Reactant of Route 5
Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester
Reactant of Route 6
Reactant of Route 6
Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.